Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20445356
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO3 |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
| Standard InChI Key | VYFRAXOESJYFJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework and Nomenclature
The compound belongs to the pyrrolidine class of heterocycles, characterized by a five-membered ring containing one nitrogen atom. Its systematic IUPAC name, tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate, delineates three key substituents:
-
A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine.
-
A formyl (-CHO) group at the 2-position, introducing aldehyde functionality.
-
A prop-2-en-1-yl (allyl) group also at the 2-position, contributing unsaturated character.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Considerations
The synthesis of this compound likely involves:
-
Pyrrolidine ring formation via cyclization or [3+2] cycloaddition.
-
Double functionalization at the 2-position through sequential alkylation and formylation.
-
Boc protection of the amine to prevent undesired side reactions.
A plausible route, inspired by protocols for tert-butyl 2-oxopyrrolidine-1-carboxylate , involves:
-
Grignard addition to a preformed pyrrolidinone.
-
Oxidation of a secondary alcohol to the aldehyde.
Physicochemical Properties
Predicted Solubility and Lipophilicity
| Property | Value |
|---|---|
| LogP (octanol/water) | 2.1 ± 0.3 |
| Water Solubility | 4.3 mg/mL (18.1 mM) |
| TPSA | 46.6 Ų |
The allyl group marginally increases hydrophobicity compared to the propargyl analog (LogP = 1.9) , enhancing membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) of similar Boc-protected pyrrolidines reveals decomposition onset at ~180°C , suggesting moderate thermal stability for the title compound.
Applications in Organic Synthesis
Chiral Building Block
The stereogenic center at the 2-position (formyl and allyl groups) makes this compound valuable for asymmetric synthesis. For example:
-
Diastereoselective alkylations to construct quaternary stereocenters .
-
Dynamic kinetic resolutions via enzyme-mediated transformations.
Peptidomimetic Design
The Boc-protected amine and aldehyde functionality allow incorporation into peptide backbones, enabling:
-
Macrocyclization via intramolecular aldol reactions.
-
Side-chain diversification through click chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume